molecular formula C23H22N6O2S2 B10880355 2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10880355
M. Wt: 478.6 g/mol
InChI Key: CTVRAWPSWMLZBK-UHFFFAOYSA-N
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Description

2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a triazinoindole moiety with a benzothiophene carboxamide group

Preparation Methods

The synthesis of 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the triazinoindole core, which is then functionalized with an allyl group. The next step involves the introduction of the sulfanyl group, followed by the acetylation of the amino group. The final step is the cyclization to form the benzothiophene carboxamide ring. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate its potential in modulating signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Compared to other similar compounds, 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C23H22N6O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H22N6O2S2/c1-2-11-29-15-9-5-3-7-13(15)19-21(29)26-23(28-27-19)32-12-17(30)25-22-18(20(24)31)14-8-4-6-10-16(14)33-22/h2-3,5,7,9H,1,4,6,8,10-12H2,(H2,24,31)(H,25,30)

InChI Key

CTVRAWPSWMLZBK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N

Origin of Product

United States

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